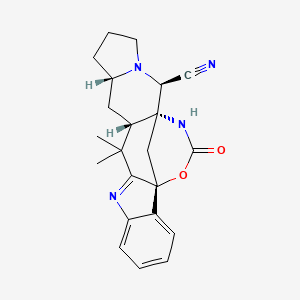
Aspeverin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspeverin involves several steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and scientific publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
Aspeverin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .
Scientific Research Applications
Aspeverin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interaction with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating conditions related to monoamine oxidase type A activity.
Industry: Utilized in the production of various chemical products and pharmaceuticals
Mechanism of Action
The mechanism of action of Aspeverin involves its interaction with monoamine oxidase type A. This interaction inhibits the enzyme’s activity, leading to various biochemical effects. The molecular targets and pathways involved include the inhibition of monoamine oxidase type A, which affects the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Aspeverin include other monoamine oxidase inhibitors such as:
Uniqueness
What sets this compound apart from these compounds is its specific interaction profile and potential for fewer side effects. Its unique chemical structure allows for targeted inhibition of monoamine oxidase type A, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile |
InChI |
InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1 |
InChI Key |
MJAHQBSZAYUSFL-MKGFCTCPSA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@@H]3CCCN3[C@H]([C@@]24C[C@@]5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C |
Canonical SMILES |
CC1(C2CC3CCCN3C(C24CC5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















